Atagabalin HCl

Description

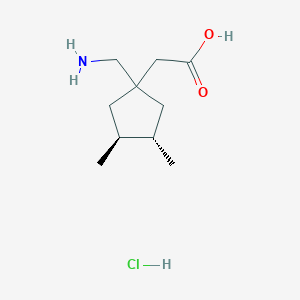

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H20ClNO2 |

|---|---|

Molecular Weight |

221.72 g/mol |

IUPAC Name |

2-[(3S,4S)-1-(aminomethyl)-3,4-dimethylcyclopentyl]acetic acid;hydrochloride |

InChI |

InChI=1S/C10H19NO2.ClH/c1-7-3-10(6-11,4-8(7)2)5-9(12)13;/h7-8H,3-6,11H2,1-2H3,(H,12,13);1H/t7-,8-;/m0./s1 |

InChI Key |

MJEPQHYIBKJJGY-WSZWBAFRSA-N |

Isomeric SMILES |

C[C@H]1CC(C[C@@H]1C)(CC(=O)O)CN.Cl |

Canonical SMILES |

CC1CC(CC1C)(CC(=O)O)CN.Cl |

Origin of Product |

United States |

Contextual Background of Atagabalin Hcl in Drug Discovery Research

Relationship to Gabapentin (B195806) and Pregabalin (B1679071) in Chemical and Pharmacological Space

Atagabalin (B1665804) shares a core structural and functional relationship with its predecessors, gabapentin and pregabalin, but with distinct chemical modifications. wikipedia.orgnih.gov

Chemical Structure: All three compounds are GABA analogues, featuring a γ-amino acid structure. wikipedia.orgresearchgate.net The key distinction lies in the cyclic or aliphatic moiety attached to the core structure.

Gabapentin is characterized by a cyclohexyl ring. nih.govbuzzrx.com

Pregabalin contains an isobutyl group, which leads to a specific stereochemistry (the (S)-enantiomer) that is crucial for its activity. nih.govbuzzrx.com

Atagabalin incorporates a 3,4-dimethylcyclopentyl ring, representing a different structural approach to achieving affinity for the target receptor. wikipedia.orgnih.gov

| Compound | Chemical Formula | Core Structural Feature |

|---|---|---|

| Gabapentin | C₉H₁₇NO₂ | Cyclohexyl ring |

| Pregabalin | C₈H₁₇NO₂ | Isobutyl group |

| Atagabalin | C₁₀H₁₉NO₂ | 3,4-dimethylcyclopentyl ring |

Pharmacological Profile: The primary mechanism of action for all three compounds is the binding to the α2δ subunit of voltage-gated calcium channels. wikipedia.orgwikipedia.orgbuzzrx.com This binding reduces the influx of calcium into presynaptic terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P. wikipedia.orgnih.gov While they share this mechanism, differences in chemical structure can lead to variations in binding affinity, potency, and pharmacokinetic properties. thischangedmypractice.comresearchgate.net Pregabalin, for instance, exhibits a significantly higher binding affinity for the α2δ-1 subunit compared to gabapentin. thischangedmypractice.com Atagabalin was developed to similarly engage this target. wikipedia.orgtargetmol.com

Pharmacokinetic differences are also a key distinguishing feature in this class. Gabapentin's absorption is saturable and nonlinear, meaning its bioavailability decreases at higher doses. nih.govthischangedmypractice.com In contrast, pregabalin exhibits linear absorption, resulting in more predictable plasma concentrations with increasing doses and a high bioavailability (≥90%) that is independent of the dose. nih.govthischangedmypractice.com

| Property | Gabapentin | Pregabalin | Atagabalin |

|---|---|---|---|

| Primary Mechanism | Binds to α2δ subunit of VGCCs | Binds to α2δ subunit of VGCCs | Binds to α2δ subunit of VGCCs |

| Effect on Neurotransmitters | Reduces release of excitatory neurotransmitters | Reduces release of excitatory neurotransmitters | Presumed to reduce release of excitatory neurotransmitters |

| Absorption Kinetics | Saturable, non-linear | Linear | Data not extensively published |

| Bioavailability | Decreases with dose (e.g., 60% at 900mg/day to 33% at 3600mg/day) | ≥90%, dose-independent | Data not extensively published |

Historical Trajectory within Research and Development Pipelines

Atagabalin (PD-0200,390) was advanced by Pfizer into clinical trials. wikipedia.orgncats.io The primary therapeutic indication investigated for atagabalin was the treatment of insomnia. wikipedia.orgtargetmol.comdrugbank.com The compound progressed to Phase 2 clinical trials, including a notable study (NCT00569972) focused on its efficacy in adults with primary insomnia. nih.govdrugbank.com

However, the development of atagabalin was ultimately halted. targetmol.comwikipedia.org The discontinuation of the program was attributed to unsatisfactory results in these clinical trials. wikipedia.orgtargetmol.comncats.io This outcome underscores the challenges in developing new therapies for sleep disorders and the rigorous criteria for efficacy and safety that must be met for a drug candidate to advance to later stages of development and regulatory approval. Other gabapentinoids, such as imagabalin, have also been tested in clinical trials before their development was stopped. wikipedia.org

Molecular and Receptor Level Investigations of Atagabalin Hcl

Elucidation of Primary Pharmacological Target: Alpha-2-Delta (α2δ) Subunit of Voltage-Gated Calcium Channels

Atagabalin (B1665804) HCl, also known as PD-0200390, is a compound structurally related to gabapentin (B195806). wikipedia.org Its primary pharmacological target has been identified as the alpha-2-delta (α2δ) auxiliary subunit of voltage-gated calcium channels (VGCCs). wikipedia.orgmedchemexpress.comncats.io This interaction is foundational to its mechanism of action.

Voltage-gated calcium channels are complex proteins crucial for regulating calcium influx into neurons, a key process in neurotransmitter release. These channels are composed of a primary pore-forming α1 subunit and several auxiliary subunits, including α2δ, β, and γ, which modulate the channel's function and trafficking. nih.gov The α2δ subunit itself is a transmembrane protein with a significant extracellular portion, making it an accessible target for pharmaceutical ligands. mdpi.com

Research has demonstrated that Atagabalin, similar to its chemical relatives gabapentin and pregabalin (B1679071), binds with high affinity specifically to the α2δ-1 and α2δ-2 subtypes of this subunit. wikipedia.orgnih.gov Studies on the related compound gabapentin show it does not bind to the α2δ-3 subtype. nih.govresearchgate.net The binding of these ligands to the α2δ subunit is believed to modulate calcium channel trafficking and reduce the synaptic release of excitatory neurotransmitters, which underlies their therapeutic effects. pharmgkb.orgdrugbank.com The analgesic actions of gabapentinoids have been conclusively linked to this interaction, as mutations in the α2δ-1 subunit that prevent drug binding also eliminate the analgesic efficacy of the drug. pnas.org

Characterization of Receptor Binding Kinetics

The interaction between a drug and its receptor is a dynamic process characterized by the rates of association and dissociation. While specific kinetic constants for Atagabalin HCl are not extensively detailed in publicly available literature due to its discontinued (B1498344) development, the principles of its binding kinetics can be understood through the analysis of its well-studied analogues, gabapentin and pregabalin, which bind to the same α2δ target. wikipedia.orgresearchgate.net

The association rate constant (k_on), or on-rate, quantifies the speed at which a drug binds to its target to form a drug-receptor complex. technologynetworks.comnih.gov It is a second-order rate constant, typically expressed in units of M⁻¹s⁻¹ or M⁻¹min⁻¹. nih.govgraphpad.comsprpages.nl A higher k_on value indicates a more rapid formation of the drug-target complex. nih.gov The determination of k_on is crucial as it, along with the dissociation rate, governs the time required to reach binding equilibrium and influences the onset of pharmacological action. nih.gov While specific k_on values for Atagabalin are not available, studies on structurally related NMDA receptor antagonists have shown k_on values ranging from 1.1 x 10(6) M-1 s-1 for conformationally restrained molecules to 1.4 x 10(7) M-1 s-1 for more flexible molecules. nih.gov

The dissociation rate constant (k_off), or off-rate, is a first-order rate constant that measures the rate at which the drug-receptor complex breaks apart. excelleratebio.comderangedphysiology.com It is expressed in units of s⁻¹ or min⁻¹. nih.govgraphpad.com The k_off is a critical determinant of the duration of a drug's effect at the molecular level. A slow k_off (a small numerical value) signifies that the drug remains bound to its target for a longer period, a property often referred to as a long "residence time" (calculated as 1/k_off). excelleratebio.comnih.gov This prolonged target engagement can sustain the drug's effect even after the concentration of the free drug in the plasma has declined. excelleratebio.com

The equilibrium dissociation constant (K_d) is a fundamental measure of the affinity of a drug for its receptor. pharmacologycanada.org It is defined as the ratio of the off-rate to the on-rate (k_off / k_on). derangedphysiology.comyoutube.com The K_d represents the concentration of a ligand at which 50% of the receptor population is occupied at equilibrium. pharmacologycanada.org A lower K_d value corresponds to a higher binding affinity, meaning the drug binds more tightly to its target. pharmacologycanada.org

While specific K_d values for Atagabalin are not published, data for its analogue gabapentin show subtype-specific affinity. Gabapentin binds to the α2δ-1 subunit with a higher affinity (K_d = 59 nM) compared to the α2δ-2 subunit (K_d = 153 nM). nih.govnih.govresearchgate.net This demonstrates the compound's preferential, though not exclusive, interaction with the α2δ-1 subtype.

| Compound | Target Subunit | Equilibrium Dissociation Constant (K_d) | Reference |

|---|---|---|---|

| Gabapentin | α2δ-1 | 59 nM | nih.govnih.gov |

| Gabapentin | α2δ-2 | 153 nM | nih.govnih.gov |

A drug with a rapid k_on may produce a faster onset of action, as it quickly occupies its target receptors. nih.gov However, the duration of this action is largely dictated by the k_off. A drug with a slow k_off (long residence time) can provide sustained target engagement. This prolonged occupancy means the therapeutic effect may persist even as the drug is cleared from systemic circulation. excelleratebio.com This is particularly relevant for targets within complex environments like the synapse, where concentrations of endogenous molecules and drugs fluctuate. Therefore, optimizing for a slow k_off can be a key strategy in drug design to enhance the duration of action and potentially improve the therapeutic window. excelleratebio.com

Several robust experimental techniques are employed to determine the kinetic parameters of drug-receptor interactions. technologynetworks.com These methods can be broadly categorized as label-based and label-free. technologynetworks.com

Radioligand Binding Assays: This is a classic and widely used method. scholarsresearchlibrary.com It involves using a radioactively labeled version of the ligand to quantify binding to the target receptor. To determine k_on, the association of the radioligand with the receptor is measured over time. nih.gov To determine k_off, the dissociation of the radioligand is measured after the addition of a high concentration of an unlabeled competitor or by rapid dilution. youtube.com

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that allows for the real-time measurement of biomolecular interactions. technologynetworks.comscholarsresearchlibrary.com In a typical SPR experiment, the receptor protein is immobilized on a sensor chip, and the drug is flowed over the surface. The binding and dissociation events cause changes in the refractive index at the sensor surface, which are recorded in real-time, allowing for the direct calculation of k_on and k_off. scholarsresearchlibrary.com

Fluorescence-Based Assays: Techniques such as Fluorescence Resonance Energy Transfer (FRET) and Time-Resolved FRET (TR-FRET) utilize fluorescently labeled molecules to study binding events. technologynetworks.com Changes in the fluorescence signal upon the formation or dissociation of the drug-receptor complex provide the data needed to calculate the kinetic constants. scholarsresearchlibrary.com

| Methodology | Principle | Key Measurements | Reference |

|---|---|---|---|

| Radioligand Binding Assays | Measures binding of a radioactively labeled ligand to a target. | Time-course of association and dissociation. | scholarsresearchlibrary.com |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon molecular binding to a sensor surface. | Real-time association and dissociation curves. | technologynetworks.comscholarsresearchlibrary.com |

| Fluorescence Resonance Energy Transfer (FRET) | Measures energy transfer between two fluorescent molecules upon interaction. | Changes in fluorescence intensity over time. | technologynetworks.comscholarsresearchlibrary.com |

Structure-Activity Relationship (SAR) Studies of Atagabalin HCl and Analogues

The therapeutic effects of Atagabalin HCl are predicated on its high-affinity binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. wikipedia.org The exploration of SAR within this chemical class has been pivotal in elucidating the molecular features essential for this interaction.

Research on gabapentinoids has identified several key structural motifs that are crucial for high-affinity binding to the α2δ subunit. These principles are directly applicable to the pyrrolidine (B122466) scaffold of Atagabalin HCl. The fundamental components for potent binding include an amino acid moiety, specifically a γ-amino acid, and a lipophilic side group.

The carboxyl and amino groups of the amino acid backbone are essential for anchoring the ligand to the receptor. Modifications to these groups generally lead to a significant decrease in binding affinity. The positioning of these functional groups is also critical, with the γ-substitution pattern being optimal for interaction with the α2δ subunit.

The lipophilic side chain plays a significant role in modulating the binding affinity. For instance, in the case of pregabalin, the isobutyl group contributes significantly to its potency. It is hypothesized that this lipophilic moiety occupies a hydrophobic pocket within the α2δ subunit, thereby enhancing the binding affinity. The structure of Atagabalin HCl, with its phenyl-substituted pyrrolidine ring, presents a distinct lipophilic profile that is expected to engage with this hydrophobic region of the receptor.

| Compound | Key Structural Features | Relative α2δ Binding Affinity |

|---|---|---|

| Gabapentin | Cyclohexane ring | High |

| Pregabalin | Isobutyl side chain | Higher than Gabapentin |

| Atagabalin | Phenyl-substituted pyrrolidine ring | Expected to be high (specific data not widely available) |

The interaction between gabapentinoids and the α2δ subunit is highly stereospecific. Studies on pregabalin have demonstrated that the (S)-enantiomer possesses significantly higher binding affinity than the (R)-enantiomer. This stereoselectivity underscores the importance of a precise three-dimensional arrangement of the pharmacophore for optimal receptor engagement.

The pyrrolidine ring of Atagabalin HCl introduces conformational constraints that are crucial for its biological activity. The non-planar, puckered nature of the pyrrolidine scaffold helps to orient the key binding groups—the amino and carboxyl functions, and the phenyl substituent—in a spatially defined manner. This pre-organization of the molecule into a favorable conformation for binding is believed to contribute to its high affinity for the α2δ subunit. The specific stereochemistry of the substituents on the pyrrolidine ring of Atagabalin is therefore critical for its interaction with the target receptor.

The development of analogues within the gabapentinoid class has focused on modifying molecular characteristics to enhance binding affinity, selectivity, and pharmacokinetic properties. The core strategy involves altering the lipophilic side group while maintaining the essential γ-amino acid pharmacophore.

By introducing different substituents on the core scaffold, researchers can fine-tune the compound's lipophilicity, polarity, and steric bulk. These modifications directly impact the strength of the interaction with the hydrophobic pocket of the α2δ subunit. The design of Atagabalin, with its pyrrolidine ring, represents a strategic modification aimed at achieving a unique pharmacological profile through its distinct conformational properties and lipophilic character.

Computational modeling has become an indispensable tool in the SAR analysis of α2δ ligands. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are employed to predict the binding affinity of novel analogues and to understand the molecular basis of their interaction with the receptor. wikipedia.org

QSAR studies correlate the structural features of a series of compounds with their biological activity, allowing for the identification of key molecular descriptors that govern binding affinity. Molecular docking simulations provide a visual representation of how these ligands fit into the binding site of the α2δ subunit, highlighting the specific amino acid residues involved in the interaction. These computational approaches enable a more rational design of new compounds with improved therapeutic potential.

Mechanistic Characterization of Ligand-Target Interactions

The binding of Atagabalin HCl and its analogues to the α2δ subunit of voltage-gated calcium channels is the primary mechanism through which they exert their pharmacological effects. This interaction leads to a modulation of calcium channel trafficking and a subsequent reduction in the release of excitatory neurotransmitters.

Current evidence strongly suggests that gabapentinoids, and by extension Atagabalin HCl, bind to an orthosteric site on the α2δ subunit. Orthosteric ligands bind to the same site as the endogenous ligand or substrate. While the natural ligand for the α2δ subunit is not definitively established, it is hypothesized to be an amino acid. The binding of Atagabalin HCl competitively inhibits the binding of the endogenous ligand, thereby modulating the function of the calcium channel.

The binding pocket for these ligands is located within the α2δ-1 and α2δ-2 subunits. Mutagenesis studies have identified specific amino acid residues within this site that are critical for ligand binding. These residues form a network of interactions, including hydrogen bonds and hydrophobic contacts, with the functional groups of the ligand. The carboxyl and amino groups of the gabapentinoid pharmacophore are thought to form key hydrogen bonds, while the lipophilic side chain engages in van der Waals interactions within a hydrophobic pocket.

Analysis of Receptor Activation and Signal Transduction Pathways

Atagabalin HCl is a ligand for the alpha-2-delta (α2δ) auxiliary subunit of voltage-gated calcium channels (VGCCs). wikipedia.orgnewdrugapprovals.org The primary mechanism of action for Atagabalin HCl involves binding to the α2δ-1 and α2δ-2 subunits. newdrugapprovals.org Unlike classical receptor agonists, Atagabalin HCl does not "activate" the α2δ subunit in a manner that directly opens or closes the associated calcium channel. Instead, its binding is understood to modulate the function and trafficking of the entire calcium channel complex. wikipedia.org

The interaction of Atagabalin HCl with the α2δ subunit does not result in acute inhibition of calcium currents. Rather, it initiates a more complex and prolonged signal transduction process that ultimately reduces the density of VGCCs at the presynaptic nerve terminal. Research on the gabapentinoid class, to which Atagabalin belongs, has elucidated that these drugs disrupt the normal regulatory function of the α2δ subunit. wikipedia.orgwikipedia.org A key role of the α2δ subunit is to facilitate the forward trafficking and insertion of the pore-forming α1 subunit of the calcium channel into the plasma membrane of neurons. wikipedia.org

Further investigations into the signaling pathways have suggested that gabapentinoids may also disrupt the interaction of the α2δ subunit with other proteins like NMDA receptors and thrombospondins, which can prevent the formation of new excitatory synapses. wikipedia.orgresearchgate.net

| Research Finding | Implication for Signal Transduction |

| Binding to α2δ subunit | Initiates modulation of VGCC function rather than direct activation/inhibition. |

| Disruption of VGCC trafficking | Leads to a chronic reduction in the number of presynaptic calcium channels. |

| Reduced calcium influx | Attenuates the release of excitatory neurotransmitters. |

| Interference with α2δ-thrombospondin interaction | May inhibit aberrant excitatory synaptogenesis. |

Investigation of Molecular Determinants Governing Drug-Receptor Binding

The binding of Atagabalin HCl to the α2δ subunit of voltage-gated calcium channels is a high-affinity interaction. wikipedia.org The affinity of Atagabalin for the α2δ protein has been quantified, with studies reporting an IC50 value of 22 nM. researchgate.nethelsinki.fi This potent binding is selective for the α2δ-1 and α2δ-2 subunits. newdrugapprovals.org

The α2δ protein is composed of an extracellular α2 domain and a transmembrane δ domain. The binding site for Atagabalin HCl and other gabapentinoids is located on the α2 portion of the subunit. wikipedia.org Structural and mutational analyses of the α2δ subunit, primarily conducted with related gabapentinoid compounds, have identified key molecular features that govern this interaction.

A critical determinant for the binding of this drug class is a specific arginine residue within the α2δ subunit. While not explicitly confirmed for Atagabalin in the available literature, studies on other gabapentinoids have shown that mutation of this key residue abolishes high-affinity binding and, consequently, the pharmacological activity of the compound. The binding site is understood to be in proximity to the von Willebrand factor A (vWF-A) domain of the α2δ-1 subunit, a region known to be important for protein-protein interactions and the trafficking function of the subunit. genecards.orguniprot.org The interaction between the drug and the receptor is non-covalent and stereoselective.

| Molecular Determinant | Role in Drug-Receptor Binding |

| Target Receptor | α2δ-1 and α2δ-2 subunits of VGCCs |

| Binding Affinity (IC50) | 22 nM |

| Binding Site Location | Extracellular α2 domain of the subunit |

| Key Residue (Inferred from class) | A critical arginine residue is essential for high-affinity binding. |

| Proximity to Functional Domains | The binding site is near the vWF-A domain, which is crucial for protein trafficking. |

Preclinical Pharmacological Profiling in in Vitro and in Vivo Systems

In Vitro Pharmacodynamic Characterization

The in vitro assessment of atagabalin (B1665804) has focused on its interaction with its molecular target and the subsequent cellular consequences of this binding.

Concentration-Effect Relationship Studies in Cell-Based Assays

Detailed concentration-effect relationship studies for atagabalin in cell-based assays are not extensively reported in publicly available literature. However, based on the well-established mechanism of action for gabapentinoids, it is anticipated that atagabalin would exhibit a concentration-dependent inhibition of calcium influx in neuronal cells expressing the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. This effect is expected to be quantifiable by measuring changes in intracellular calcium concentration in response to neuronal depolarization. The potency of atagabalin in such assays would be a key determinant of its cellular efficacy.

Evaluation in Isolated Organs and Tissues

Assessment using Subcellular Components (e.g., Receptors, Ion Channels, Transporters, Enzymes)

The primary molecular target of atagabalin has been identified as the α2δ auxiliary subunit of voltage-gated calcium channels. wikipedia.orgtargetmol.com It exhibits binding affinity for both the α2δ-1 and α2δ-2 subtypes. This binding is a hallmark of the gabapentinoid class of compounds. The interaction with the α2δ subunit is thought to modulate the function of the calcium channel, leading to a reduction in calcium influx at presynaptic nerve terminals. This, in turn, is believed to decrease the release of excitatory neurotransmitters.

| Target | Subtype | Binding Affinity | Reference |

| Voltage-gated calcium channel subunit alpha-2/delta | α2δ-1 | High | nih.gov |

| Voltage-gated calcium channel subunit alpha-2/delta | α2δ-2 | High | nih.gov |

This table is based on the known binding profile of gabapentinoids, to which atagabalin belongs.

Functional Efficacy Measurements (e.g., Impedance-Based Assays, cAMP Assays for related targets)

There is a lack of specific data on the functional efficacy of atagabalin as measured by impedance-based assays or cAMP assays. Impedance-based assays could theoretically be used to monitor changes in neuronal cell morphology and adhesion in response to atagabalin, which might be altered by changes in neuronal activity. However, given that the primary target of atagabalin is an ion channel and not a G-protein coupled receptor, cAMP assays are less likely to be a primary method for evaluating its direct functional efficacy.

In Vivo Pharmacodynamic Investigations in Relevant Animal Models

In vivo studies with atagabalin have been aimed at understanding its physiological effects in living organisms, with a focus on its potential therapeutic applications.

Assessment of Biological Responses and Systemic Effects

While atagabalin was investigated as a potential treatment for insomnia, specific preclinical data on its biological responses and systemic effects in animal models are not extensively detailed in the available literature. wikipedia.org However, based on the profile of related compounds like pregabalin (B1679071), it is anticipated that atagabalin would demonstrate efficacy in animal models of neuropathic pain, epilepsy, and anxiety. nih.govnih.gov

For instance, pregabalin has been shown to be effective in various rodent models of neuropathic pain, such as those induced by chronic constriction injury of the sciatic nerve. mdpi.com It also exhibits anticonvulsant properties in models of epilepsy and anxiolytic-like effects in tests such as the elevated plus-maze and light/dark box. nih.govekb.eg It is reasonable to extrapolate that atagabalin would produce a similar spectrum of central nervous system effects.

| Animal Model | Potential Effect of Atagabalin (Inferred) | Relevant Compound |

| Neuropathic Pain (e.g., Chronic Constriction Injury) | Reduction in allodynia and hyperalgesia | Pregabalin mdpi.com |

| Epilepsy (e.g., Maximal Electroshock) | Anticonvulsant activity | Pregabalin |

| Anxiety (e.g., Elevated Plus Maze) | Anxiolytic-like behavior | Pregabalin nih.govekb.eg |

This table presents potential effects of Atagabalin based on the known in vivo activities of the closely related compound, Pregabalin.

Studies of Mode of Action in Integrated Biological Systems

The primary mechanism of action for Atagabalin HCl, like other gabapentinoids such as gabapentin (B195806) and pregabalin, is its high-affinity binding to the α2δ auxiliary subunit of presynaptic voltage-gated calcium channels (VGCCs) nih.govkoreamed.orgfrontiersin.org. This binding is a key regulatory step in neurotransmission. In pathological states such as neuropathic pain and epilepsy, hyperexcitability of neurons is a common feature, often associated with increased trafficking of α2δ-containing VGCCs to the presynaptic terminal.

By binding to the α2δ-1 and α2δ-2 subunits, Atagabalin HCl modulates calcium influx into the presynaptic neuron koreamed.org. This modulation does not block the channel outright but is thought to reduce the trafficking of the calcium channel to the cell membrane and decrease its activation. The consequence of this reduced calcium entry is a decrease in the release of several excitatory neurotransmitters, including glutamate (B1630785), substance P, and noradrenaline koreamed.org. This attenuation of excessive neurotransmitter release is believed to underlie the therapeutic effects of α2δ ligands in various neurological and psychiatric disorders nih.gov. Studies using mutant mouse models, in which the α2δ subunit is rendered insensitive to drug binding, have confirmed that this interaction is critical for the anxiolytic and analgesic activities of related compounds frontiersin.orgnih.gov.

Quantification of Pharmacodynamic Biomarkers

The identification and quantification of pharmacodynamic biomarkers are crucial for understanding the relationship between drug exposure and its pharmacological effect. For α2δ ligands like Atagabalin HCl, biomarkers can help confirm target engagement and elucidate downstream physiological changes.

One key area of investigation is the expression level of the α2δ subunit itself. In animal models of neuropathic pain, an upregulation of the α2δ-1 subunit in the dorsal root ganglia and spinal cord has been observed, which correlates with the development of allodynia koreamed.org. This upregulation could serve as a potential biomarker to identify pathological states that may be responsive to treatment with α2δ ligands.

Direct quantification of target engagement in the central nervous system has been achieved for this class of compounds through techniques like ex vivo autoradiography. Studies in genetically modified mice have utilized this method to confirm that the α2δ-1 subunit is the major binding protein for these ligands in key brain regions associated with pain and anxiety, such as the neocortex, hippocampus, amygdala, and spinal cord koreamed.org. While not a dynamic biomarker for clinical use, this method is invaluable in preclinical settings for confirming that a compound reaches and interacts with its intended target in a dose-dependent manner.

Preclinical Efficacy Model Research (Mechanistic and Exploratory Studies)

Application in Animal Models for Investigating Neuropathic Pain Mechanisms

While specific preclinical data for Atagabalin HCl in neuropathic pain models is not extensively detailed in publicly available literature, the well-established efficacy of the α2δ ligand class provides a strong framework for its evaluation. These compounds are routinely tested in a variety of animal models that mimic different aspects of human neuropathic pain.

Commonly used models include:

Chemotherapy-Induced Peripheral Neuropathy (CIPN): Models using agents like paclitaxel are employed to replicate the painful neuropathy that is a common side effect of cancer treatment. In these models, α2δ ligands have been shown to alleviate the associated mechanical and cold hypersensitivity frontiersin.org.

Diabetic Neuropathy: The streptozotocin (STZ)-induced diabetic rat model is widely used to study the pain associated with diabetic peripheral neuropathy. Gabapentin and pregabalin have demonstrated significant efficacy in reducing mechanical allodynia and thermal hyperalgesia in this model mdpi.com.

Nerve Injury Models: Surgical models, such as chronic constriction injury (CCI) or partial sciatic nerve ligation (PSNL), create a traumatic nerve injury that leads to persistent pain behaviors. These models are crucial for understanding the mechanisms of nerve damage-induced pain, and α2δ ligands consistently show robust analgesic effects in reducing hypersensitivity to mechanical and thermal stimuli nih.govmdpi.com.

The application of Atagabalin HCl in these models would be intended to characterize its analgesic potential and to investigate its effects on the underlying mechanisms of central sensitization that sustain chronic pain states.

Studies in Animal Models Relevant to Anxiety-Related Behaviors

The anxiolytic potential of α2δ ligands is evaluated using a battery of behavioral tests in rodents that are designed to model different facets of anxiety. Although specific studies detailing Atagabalin HCl's profile are limited, the class of compounds has a well-documented anxiolytic-like effect in preclinical paradigms.

Key animal models for anxiety include:

The Vogel Conflict Test: This is a classic test where a thirsty animal's drinking behavior is punished with a mild foot shock. Anxiolytic compounds increase the number of punished drinks the animal is willing to take. Pregabalin shows robust anticonflict activity in this model, an effect that is directly linked to its binding to the α2δ-1 subunit nih.gov.

The Elevated Plus Maze (EPM): This test is based on the animal's natural aversion to open, elevated spaces. Anxiolytic drugs increase the proportion of time spent and the number of entries into the open arms of the maze nih.govjddtonline.info.

The Light-Dark Box Test: This model exploits the conflict between a rodent's tendency to explore a novel environment and its aversion to brightly lit areas. Anxiolytic compounds increase the time spent in the light compartment nih.govekb.eg.

Chronic administration of related compounds like pregabalin has been shown to produce potent anxiolytic effects across these unconditional anxiety tests nih.gov.

Development and Utilization of Predictive Animal Models for Drug Discovery

The development and use of predictive animal models are cornerstones of preclinical drug discovery for neurological and psychiatric disorders jetir.org. These models serve two primary purposes: screening novel compounds for potential therapeutic activity and providing a platform to understand the biological basis of a disorder and the drug's mechanism of action.

For a compound like Atagabalin HCl, the animal models of neuropathic pain and anxiety are not just for demonstrating efficacy but are also predictive of potential clinical utility. For instance, positive results in a model of chemotherapy-induced neuropathy can support the initiation of clinical trials for that specific indication frontiersin.org. The validity of these models rests on their ability to replicate aspects of the human condition (face validity), align with theoretical rationales (construct validity), and predict clinical efficacy (predictive validity) ekb.eg.

While no single animal model can perfectly recapitulate a complex human disease, using a range of models allows researchers to build a comprehensive profile of a drug candidate. This approach helps to establish a clear link between the compound's molecular action—such as binding to the α2δ subunit—and its functional outcomes on complex behaviors like pain and anxiety, thereby providing a strong rationale for advancing the compound into clinical development.

Preclinical Pharmacokinetic Investigations in Animal Models

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Animal Models

Pharmacokinetic/pharmacodynamic (PK/PD) modeling serves as a critical tool in drug development, providing a quantitative framework to understand the relationship between drug exposure and its pharmacological effect. This approach is essential for optimizing dose-response relationships and predicting clinical outcomes from preclinical data.

The establishment of a clear dose-response relationship is fundamental to understanding a drug's efficacy and safety profile. In preclinical studies involving Atagabalin (B1665804) HCl, pharmacokinetic data, which describes the absorption, distribution, metabolism, and excretion (ADME) of the compound, is integrated with pharmacodynamic data, which measures the biological or therapeutic effect. This integration allows researchers to correlate specific plasma concentrations of Atagabalin HCl with the observed pharmacological responses in animal models. By modeling this relationship, an effective concentration range can be determined, guiding the selection of doses for further studies.

Interactive Table: Illustrative PK/PD Integration Parameters

| Parameter | Description | Value (Example) |

|---|---|---|

| EC50 | The plasma concentration at which 50% of the maximum effect is observed. | Varies by model |

| Emax | The maximum observable effect of the drug. | Varies by model |

| Kin | Rate constant for the production of the response variable. | Varies by model |

| Kout | Rate constant for the loss of the response variable. | Varies by model |

To gain a deeper understanding of the pharmacological actions of Atagabalin HCl, mechanism-based PK/PD models are developed. These models are more sophisticated than simple empirical models as they incorporate the underlying biological mechanisms of the drug's action. For Atagabalin HCl, which targets the α2δ subunit of voltage-gated calcium channels, a mechanism-based model would link its binding affinity and receptor occupancy kinetics to the subsequent modulation of neurotransmitter release and the ultimate therapeutic effect observed in animal models of specific disorders. This approach provides a more robust prediction of the drug's behavior across different physiological conditions.

A significant challenge in preclinical research is the extrapolation of findings from animal models to humans. In PK/PD studies of Atagabalin HCl, allometric scaling is a key technique used to predict human pharmacokinetic parameters from data obtained in various animal species (e.g., rats, dogs, monkeys). This method relates physiological and pharmacokinetic parameters to the body weight of the species. By establishing a consistent relationship across multiple species, researchers can more accurately predict the pharmacokinetic profile of Atagabalin HCl in humans, which is crucial for the design of first-in-human clinical trials.

Preclinical Drug-Drug Interaction Studies (Mechanistic Basis)

Understanding the potential for drug-drug interactions is a critical safety consideration in drug development. Preclinical studies for Atagabalin HCl have focused on elucidating the mechanistic basis of such interactions.

These investigations typically involve in vitro and in vivo assessments of the compound's potential to interact with major drug-metabolizing enzymes and drug transporters. The primary enzyme system evaluated is the cytochrome P450 (CYP) family, which is responsible for the metabolism of a vast number of drugs. Studies are conducted to determine if Atagabalin HCl acts as an inhibitor, inducer, or substrate of various CYP isozymes. Similarly, its interaction with key drug transporters, such as P-glycoprotein (P-gp) and organic anion-transporting polypeptides (OATPs), is assessed to predict potential alterations in the disposition of co-administered drugs.

Interactive Table: Summary of Preclinical Drug-Drug Interaction Profile of Atagabalin HCl (Hypothetical Data)

| Interaction Pathway | Finding | Implication |

|---|---|---|

| Cytochrome P450 (CYP) Inhibition | Low potential to inhibit major CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). | Unlikely to significantly alter the metabolism of co-administered drugs that are substrates of these enzymes. |

| Cytochrome P450 (CYP) Induction | No significant induction of major CYP isozymes observed. | Unlikely to increase the metabolism of co-administered drugs. |

| Drug Transporter Interaction (e.g., P-gp) | Not a significant substrate or inhibitor of P-glycoprotein. | Low risk of interactions involving this transporter. |

Synthetic Methodologies and Chemical Development Research for Atagabalin Hcl

Chemical Synthesis Routes and Strategies for Atagabalin (B1665804) HCl

The synthesis of Atagabalin, referred to in scientific literature as a bicyclic gababutin, is a multi-step process that has been detailed in medicinal chemistry publications. A key publication in this area is "Synthesis and in vivo evaluation of bicyclic gababutins" by Blakemore et al. nih.gov While the full detailed synthesis is complex and involves numerous intermediates, a general overview of the synthetic strategies can be provided.

The core of the synthesis involves the construction of the bicyclic cyclopentane (B165970) ring system, which is a key structural feature of Atagabalin. The synthesis often starts from commercially available starting materials and utilizes a series of organic reactions to build the desired molecular framework. These reactions can include cycloadditions, alkylations, and functional group manipulations to introduce the necessary amine and carboxylic acid moieties. The stereochemistry of the molecule is a critical aspect of the synthesis, and chiral auxiliaries or asymmetric catalysis are often employed to ensure the correct spatial arrangement of the atoms, which is crucial for its biological activity.

A representative synthetic approach might involve the following key transformations:

Formation of the bicyclic core: This could be achieved through various methods, such as intramolecular cyclization reactions.

Introduction of the aminomethyl group: This is often accomplished through the reduction of a nitrile or an azide (B81097) intermediate.

Installation of the acetic acid side chain: This can be achieved through various carbon-carbon bond-forming reactions, followed by hydrolysis of an ester or other precursor.

The final step in the synthesis is typically the formation of the hydrochloride salt, which can improve the compound's stability and solubility.

Development of Synthetic Analogues and Derivatives

These modifications have included:

Alterations to the bicyclic ring system: This could involve changing the ring size, introducing or removing substituents, or altering the stereochemistry of the ring junctions.

Modification of the amino acid side chains: This could include changing the length of the acetic acid chain or modifying the aminomethyl group.

Introduction of different functional groups: This could be done to explore interactions with different parts of the binding site or to improve the compound's pharmacokinetic properties.

The table below summarizes some of the key findings from SAR studies of Atagabalin and related compounds:

| Structural Modification | Effect on α2δ Binding Affinity | Rationale for Modification |

|---|---|---|

| Variation of alkyl groups on the cyclopentane ring | Can significantly impact potency. | To probe the size and shape of the binding pocket. |

| Changes in stereochemistry | Often leads to a significant loss of activity. | To understand the importance of the 3D structure for binding. |

| Modification of the amino acid side chain | Can affect both binding and transport across the blood-brain barrier. | To improve pharmacokinetic properties. |

These studies have provided valuable insights into the structural requirements for high-affinity binding to the α2δ subunit and have guided the design of new compounds with potentially improved properties.

Process Optimization in Chemical Synthesis

The optimization of the chemical synthesis of a drug candidate like Atagabalin is a critical step in its development. researchgate.net The goal of process optimization is to develop a synthetic route that is efficient, scalable, and cost-effective. This often involves a multidisciplinary approach, combining the expertise of medicinal chemists, process chemists, and chemical engineers.

Key areas of focus in process optimization include:

Improving reaction yields: This can be achieved by carefully controlling reaction conditions, such as temperature, pressure, and solvent, or by developing more efficient catalysts.

Reducing the number of synthetic steps: A shorter synthetic route is generally more efficient and less expensive.

Using less expensive and more environmentally friendly reagents: This is an important consideration for large-scale production. researchgate.net

Developing robust and scalable purification methods: This is essential for ensuring the purity of the final product.

For a chiral molecule like Atagabalin, a key aspect of process optimization is the development of an efficient method for controlling stereochemistry. This can involve the use of chiral starting materials, asymmetric catalysis, or enzymatic resolutions. nih.govnih.gov

Lead Identification and Optimization in Chemical Synthesis

The journey to discovering a new drug like Atagabalin begins with lead identification and optimization. nih.gov A "lead" compound is a molecule that shows promising biological activity against a specific target, in this case, the α2δ subunit of voltage-gated calcium channels. pnas.org

Once a lead compound is identified, the process of lead optimization begins. This involves making systematic modifications to the chemical structure of the lead to improve its properties. The goal is to develop a compound that is not only potent but also has a favorable pharmacokinetic and safety profile.

Key strategies for optimizing chemical lead properties include:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing and testing a series of analogues of the lead compound to understand how changes in the chemical structure affect its biological activity. nih.gov

Improving Pharmacokinetic Properties (ADME): This involves modifying the compound to improve its absorption, distribution, metabolism, and excretion (ADME) properties. This can include changes to improve solubility, metabolic stability, and cell permeability.

Reducing Off-Target Effects: This involves modifying the compound to reduce its binding to other biological targets, which can cause unwanted side effects.

Computational tools, such as molecular modeling and quantitative structure-activity relationship (QSAR) analysis, can play an important role in guiding lead optimization efforts.

Lead optimization is an iterative process. researchgate.net It involves a cycle of designing, synthesizing, and testing new compounds. The results from each cycle of testing are used to inform the design of the next generation of compounds. This iterative approach allows chemists to gradually refine the properties of the lead compound until a clinical candidate is identified.

The iterative cycle of lead optimization can be summarized as follows:

Design: Based on the available data, new analogues of the lead compound are designed with the goal of improving its properties.

Synthesis: The designed compounds are synthesized in the laboratory.

Testing: The synthesized compounds are tested for their biological activity, pharmacokinetic properties, and safety.

Analysis: The results of the testing are analyzed to identify trends and to guide the design of the next round of compounds.

This cycle is repeated until a compound is identified that meets all of the criteria for a clinical candidate.

Advanced Analytical Methodologies in Atagabalin Hcl Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of pharmaceutical compounds, confirming their identity, and quantifying their presence.

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, a unique spectral fingerprint of the compound is generated. For Atagabalin (B1665804) HCl, IR spectroscopy would be essential to confirm the presence of key functional groups such as the carboxylic acid (-COOH) and the primary amine hydrochloride (-NH3+Cl-).

Although the specific IR spectrum for Atagabalin HCl is not publicly available, the analysis of related compounds like Pregabalin (B1679071) demonstrates the utility of this technique. The IR spectrum of Pregabalin shows characteristic absorption bands that confirm its molecular structure. newdrugapprovals.orgnih.gov For instance, the broad band observed in the 3000-2500 cm⁻¹ region is indicative of the O-H stretching of the carboxylic acid, while bands around 2970-2870 cm⁻¹ correspond to C-H stretching. newdrugapprovals.org

Illustrative Data: Characteristic IR Absorption Bands for Pregabalin

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| -COOH and -NH₃⁺ | 3000-2500 | O-H and N-H Stretching |

| Aliphatic C-H | 2970-2870 | C-H Stretching |

| Carboxylate C=O | ~1640 | C=O Stretching |

| NH₃⁺ | ~1540 | N-H Bending |

This approach allows for the rapid, non-destructive, and solvent-free qualitative analysis of the compound, making it a fundamental tool in pharmaceutical development. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive confirmation of a molecule's chemical structure. nih.gov It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For Atagabalin HCl, ¹H NMR and ¹³C NMR would be used to map out the precise arrangement of atoms and confirm the trans-dimethyl cyclopentyl structure.

While specific NMR data for Atagabalin HCl is not widely published, studies on its analog Pregabalin highlight the detailed structural information that can be obtained. uni-lj.si In the ¹H NMR spectrum of Pregabalin, distinct signals would correspond to each unique proton in the molecule, with their chemical shift, integration, and splitting patterns revealing their chemical environment and neighboring protons. uni-lj.si Similarly, the ¹³C NMR spectrum would show a signal for each unique carbon atom. This comprehensive data is crucial for unambiguous structure confirmation. nih.gov

Illustrative Data: Expected NMR Signals for Atagabalin HCl

| Nucleus | Expected Chemical Shift Range (ppm) | Associated Structural Moiety |

|---|---|---|

| ¹H | ~0.8-1.2 | Methyl protons (-CH₃) |

| ¹H | ~1.5-2.5 | Cyclopentyl and methylene (B1212753) protons (-CH-, -CH₂) |

| ¹H | ~2.8-3.2 | Methylene protons adjacent to amine (-CH₂-NH₃⁺) |

| ¹³C | ~15-25 | Methyl carbons (-CH₃) |

| ¹³C | ~30-50 | Cyclopentyl and methylene carbons (-CH-, -CH₂) |

| ¹³C | ~175-185 | Carboxylic acid carbon (-COOH) |

Quantitative NMR (qNMR) can also be employed for purity assessment and quantification without the need for a specific reference standard of the compound itself, using a certified internal standard instead. nih.gov

UV/Visible (UV/Vis) Spectroscopy for Quantification and Derivatization Studies

UV/Visible (UV/Vis) spectroscopy is a simple, cost-effective, and widely used technique for the quantification of pharmaceutical compounds. google.com Atagabalin HCl, like its analogs Gabapentin (B195806) and Pregabalin, lacks a significant chromophore, meaning it does not absorb light strongly in the standard UV-Vis range. researchgate.net Therefore, direct quantification is often performed at lower wavelengths, such as 210 nm. google.comresearchgate.net

To enhance sensitivity and specificity, derivatization is commonly employed. This involves reacting the primary amine group of the molecule with a chromophoric reagent to produce a colored or UV-absorbing complex. For instance, a method developed for Pregabalin involves a condensation reaction with ninhydrin, producing a dark blue complex with a maximum absorbance at 568 nm. rssing.com Another approach uses bromophenol blue to form an ion-pair complex that absorbs at 592 nm. nih.gov

Illustrative Data: UV/Vis Method Validation for a Derivatized Pregabalin Analog

| Parameter | Result | Significance |

|---|---|---|

| Maximum Wavelength (λmax) | 568 nm (with Ninhydrin) | Wavelength of highest absorbance for quantification. rssing.com |

| Linearity Range | 4-12 µg/mL | Concentration range where absorbance is proportional to concentration. rssing.com |

| Limit of Detection (LOD) | 0.35 µg/mL | The lowest concentration of the analyte that can be reliably detected. rssing.com |

| Limit of Quantitation (LOQ) | 1.19 µg/mL | The lowest concentration that can be quantified with acceptable precision and accuracy. rssing.com |

These validated spectrophotometric methods are suitable for routine quality control and the determination of the drug in pharmaceutical dosage forms. rssing.com

Real-time Monitoring with Techniques like Near-Infrared (NIR) and Raman Spectroscopy

Near-Infrared (NIR) and Raman spectroscopy are key Process Analytical Technology (PAT) tools used for the real-time, non-destructive monitoring of pharmaceutical manufacturing processes. vt.edu These techniques can monitor critical quality attributes such as blend uniformity, content uniformity, and physical properties of intermediates and final products. google.comiqpc.com

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy measures the absorption of light in the near-infrared region (780-2800 nm) and is sensitive to the vibrational overtones and combination bands of C-H, N-H, and O-H bonds. researchgate.net It can be used to monitor powder blending operations to determine the endpoint and ensure homogeneity. iqpc.comresearchgate.net Calibration models, often built using partial least-squares (PLS) regression, correlate the spectral data with primary analytical methods like HPLC. iqpc.com

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations by measuring the inelastic scattering of monochromatic light. It is highly specific to the chemical structure and polymorphic form of a compound. In-situ Raman probes can be used to monitor reaction progression, identify unstable intermediates, and ensure reaction completion in real-time, which is difficult to achieve with traditional off-line methods.

The implementation of these techniques allows for a deeper understanding of the manufacturing process, leading to improved control, higher efficiency, and consistent product quality. vt.edu

Chromatographic Separation Techniques

Chromatography is essential for separating a compound from impurities and excipients, allowing for accurate purity determination and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for assessing the purity and potency of active pharmaceutical ingredients (APIs) and finished products. For Atagabalin HCl (PD-0200390), HPLC methods would be developed and validated to separate it from any process-related impurities or degradation products.

Research involving PD-0200390 has utilized LC/MS/MS (Liquid Chromatography with tandem mass spectrometry) for quantification in biological samples, which relies on an initial HPLC separation. A described HPLC method for related compounds involved a step gradient on a C18 column with a mobile phase consisting of ammonium (B1175870) acetate, methanol, and acetonitrile.

Because Atagabalin HCl lacks a strong UV chromophore, detection can be achieved at low UV wavelengths (e.g., 215 nm) or through derivatization. Pre-column derivatization with reagents like o-phtaldialdehyde (OPA) or phenylisothiocyanate allows for highly sensitive fluorescence or UV detection, respectively.

Illustrative Data: Typical HPLC Method Parameters for Gabapentinoid Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C8 or C18 (e.g., Hypersil BDS, C8, 150x4.6 mm, 5 µm). |

| Mobile Phase | A mixture of aqueous buffer (e.g., phosphate (B84403) buffer pH 6.9) and an organic solvent (e.g., acetonitrile). |

| Flow Rate | Typically 1.0 mL/min. |

| Detection | UV at low wavelength (e.g., 210 nm) or Fluorescence/UV after derivatization. |

| Validation Parameters | Specificity, Linearity, Accuracy, Precision, Robustness, LOD, LOQ. |

Validated HPLC methods are crucial for routine quality control, stability testing, and ensuring that the pharmaceutical product meets its purity and potency specifications.

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC), offering marked improvements in speed, resolution, and sensitivity. These enhancements are primarily due to the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. In the analysis of Atagabalin HCl and related compounds, UHPLC is invaluable for separating the active pharmaceutical ingredient (API) from potential impurities, degradation products, and enantiomers.

The application of UHPLC allows for much shorter run times, increasing sample throughput, which is critical in quality control and high-throughput screening environments. The enhanced resolution provides a more detailed and accurate impurity profile, ensuring the safety and efficacy of the drug substance. For compounds like Atagabalin, which lack a strong chromophore, derivatization may be employed, or more commonly, detection is achieved using universal detectors like Charged Aerosol Detectors (CAD) or by coupling the UHPLC system to a mass spectrometer. researchgate.net A typical stability-indicating reversed-phase UHPLC method for a related compound involves a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. researchgate.net

Table 1: Illustrative UHPLC Method Parameters for Analysis of Atagabalin-Related Compounds

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | HSS C18 (150x2.1mm, 1.8µm) | Provides high-resolution separation of polar and non-polar compounds. |

| Mobile Phase | 0.1% Orthophosphoric Acid: Acetonitrile (65:35 v/v) | Controls retention and selectivity of the analyte and impurities. |

| Flow Rate | 0.3 mL/min | Optimized for small particle columns to maintain high efficiency. |

| Detector | UV at 228 nm (post-derivatization) or MS | Provides sensitive detection of the analyte. |

| Column Temp. | 40°C | Ensures reproducible retention times and peak shapes. |

| Injection Vol. | 1-5 µL | Small volume suitable for high-efficiency columns. |

| Run Time | < 5 minutes | Enables rapid analysis and high sample throughput. |

Gas Chromatography (GC) for Volatile Components Analysis

Gas Chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds. In the context of Atagabalin HCl, its primary application is not for the analysis of the non-volatile API itself but for the identification and quantification of residual solvents and other volatile impurities that may be present from the manufacturing process. nih.gov Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set strict limits for residual solvents in pharmaceutical substances due to their potential toxicity.

Headspace GC is the most common configuration for this analysis. ijpsonline.com In this method, a sample of Atagabalin HCl is placed in a sealed vial and heated, causing volatile solvents to partition into the headspace gas. A sample of this gas is then injected into the GC. This technique prevents the non-volatile drug substance and excipients from contaminating the GC system. A Flame Ionization Detector (FID) is typically used for its high sensitivity to organic compounds. nih.gov The method must be validated to ensure it can accurately detect and quantify all potential residual solvents used in the synthesis. nih.gov For the analysis of the drug itself by GC, a derivatization step would be necessary to convert the non-volatile Atagabalin into a volatile derivative. eurekaselect.com

Table 2: Common Residual Solvents in API Manufacturing Analyzed by Headspace GC

| Solvent | Class | Typical ICH Limit (ppm) |

|---|---|---|

| Methanol | 2 | 3000 |

| Acetone | 3 | 5000 |

| Isopropyl Alcohol | 3 | 5000 |

| Ethyl Acetate | 3 | 5000 |

| Toluene | 2 | 890 |

| Tetrahydrofuran | 2 | 720 |

Mass Spectrometry (MS) Applications in Characterization and Quantification

Electrospray Ionization Mass Spectrometry (ES+ MS) for Molecular Weight Determination

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, thermally labile, and high-molecular-weight compounds like Atagabalin. When coupled with a mass spectrometer, ESI-MS is a powerful tool for confirming the molecular weight of a compound. In positive ion mode (ES+), the analyte solution is sprayed through a heated capillary held at a high positive potential, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions, typically protonated molecules [M+H]⁺, are ejected and enter the mass analyzer.

For Atagabalin HCl, this technique would be used to confirm its identity by verifying that the mass of the detected ion corresponds to the calculated mass of the protonated free base. For instance, the related compound Pregabalin has a molecular weight of 159.23 g/mol , and in ESI-MS, it is detected as its protonated ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 160.2. nih.govresearchgate.net This accurate mass measurement provides definitive confirmation of the molecular formula and identity of the compound.

Mass Spectrometry for Molecular Profiling and Compound Identification

Beyond simple molecular weight determination, mass spectrometry, particularly tandem mass spectrometry (MS/MS), is indispensable for detailed molecular profiling and the unambiguous identification of compounds. researchgate.net In an MS/MS experiment, the protonated molecule of Atagabalin, confirmed in the initial MS scan, is selected and subjected to collision-induced dissociation (CID). This process fragments the molecule in a predictable manner, generating a unique pattern of product ions. This fragmentation pattern serves as a structural "fingerprint" that can be used to confirm the identity of the compound and to elucidate the structures of unknown impurities or metabolites.

This high degree of specificity makes techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the gold standard for quantifying low levels of drugs and their metabolites in complex biological matrices such as plasma and urine. researchgate.netnih.gov By using multiple reaction monitoring (MRM), the instrument is set to detect a specific precursor-to-product ion transition, which dramatically reduces background noise and enhances sensitivity and selectivity. nih.govresearchgate.net

UHPLC-QTOF-MS for Comprehensive Metabolite Profiling

The combination of Ultra-High-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) provides a powerful platform for comprehensive metabolite profiling. nih.gov This technique is essential in drug metabolism studies to identify and characterize the biotransformation products of Atagabalin HCl in vivo and in vitro. The UHPLC system provides rapid and high-resolution separation of metabolites from the parent drug and endogenous matrix components. nih.gov

The QTOF mass spectrometer offers high mass accuracy (typically <5 ppm error) and high resolution, allowing for the determination of the elemental composition of both the parent drug and its metabolites from their exact mass measurements. mdpi.com This capability is crucial for proposing and confirming the structures of unknown metabolites. The instrument can acquire full-scan MS data to screen for all potential metabolites and MS/MS data to obtain structural information simultaneously, providing a comprehensive overview of the metabolic pathways. nih.govmdpi.com

Table 3: Potential Metabolic Transformations Detectable by UHPLC-QTOF-MS

| Metabolic Reaction | Mass Change (Da) | Description |

|---|---|---|

| Hydroxylation | +15.9949 | Addition of a hydroxyl (-OH) group. |

| N-dealkylation | Variable | Removal of an alkyl group from a nitrogen atom. |

| Oxidation | +15.9949 | Can lead to ketone or aldehyde formation. |

| Glucuronidation | +176.0321 | Conjugation with glucuronic acid for excretion. |

| Sulfation | +79.9568 | Conjugation with a sulfate (B86663) group. |

Other Bioanalytical and Biophysical Techniques

While chromatography and mass spectrometry are the cornerstones of Atagabalin HCl analysis, other techniques also play important roles. For routine quantification in biological fluids, HPLC coupled with fluorescence detection (HPLC-FLD) after pre-column derivatization is a highly sensitive and cost-effective alternative to MS. nih.gov Derivatizing agents like o-phtaldialdehyde (OPA) react with the primary amine group of Atagabalin to form a highly fluorescent product, enabling detection at very low concentrations. nih.gov

Capillary electrophoresis (CE) is another high-resolution separation technique that can be applied to the analysis of small molecules like Atagabalin. It offers advantages such as very high separation efficiency, short analysis times, and minimal sample and solvent consumption.

Biophysical techniques are employed to understand the interaction between Atagabalin and its molecular target, the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and radioligand binding assays can provide quantitative data on binding affinity (Kd), kinetics (kon/koff rates), and thermodynamics. These studies are fundamental to elucidating the mechanism of action and guiding the development of new, more potent analogues.

Compound Reference Table

| Compound Name |

|---|

| Atagabalin HCl |

| Pregabalin |

| Gabapentin |

| Acetonitrile |

| Methanol |

| Toluene |

| Tetrahydrofuran |

| o-phtaldialdehyde (OPA) |

| Orthophosphoric Acid |

| Isopropyl Alcohol |

| Ethyl Acetate |

High-Throughput Screening (HTS) and Ultra-High-Throughput Screening (UHTS) in Compound Libraries

High-Throughput Screening (HTS) and Ultra-High-Throughput Screening (UHTS) are foundational technologies in modern drug discovery, allowing for the rapid assessment of hundreds of thousands to millions of compounds for their potential to interact with a specific biological target. researchgate.netnih.gov For the discovery of α2δ ligands like Atagabalin, these methodologies are crucial for identifying initial "hit" compounds from large and diverse chemical libraries. researchgate.netnih.gov

One of the key HTS methods suitable for this target is the Scintillation Proximity Assay (SPA). researchgate.netnih.govyoutube.com SPA is a homogeneous and radioligand-based assay that does not require the separation of bound and free radioligand, making it highly amenable to automation and miniaturization. nih.govyoutube.com In the context of α2δ subunit research, the assay would involve immobilizing the α2δ protein onto a fluomicrosphere (scintillant-containing bead). youtube.com When a radiolabeled ligand, such as [³H]-gabapentin or [³H]-pregabalin, binds to the immobilized receptor, it comes into close enough proximity to the scintillant to excite it and produce a light signal that can be detected. nih.govyoutube.com Compounds from a library that are potential ligands for the α2δ subunit will compete with the radioligand for binding, leading to a decrease in the light signal. This reduction in signal is used to identify compounds that interact with the target. youtube.com

The implementation of HTS and UHTS for α2δ ligands would typically involve the following steps:

Assay Development: Miniaturization of the binding assay into a high-density format (e.g., 384- or 1536-well plates) and optimization of assay conditions (e.g., concentrations of receptor and radioligand, incubation times).

Library Screening: Automated screening of a large compound library against the α2δ target using the optimized assay.

Hit Identification: Identification of compounds that show a significant and reproducible reduction in the assay signal, indicating potential binding to the α2δ subunit.

Hit Confirmation and Prioritization: Re-testing of initial hits to confirm their activity and subsequent characterization to prioritize them for further investigation.

These high-throughput methods significantly accelerate the initial stages of drug discovery by efficiently filtering vast numbers of compounds to a manageable set of promising candidates for further development. researchgate.net

Receptor Binding Assays (e.g., Radioligand Binding Assays)

Subsequent to the identification of potential candidates through HTS, receptor binding assays are employed to quantify the affinity of these compounds for the target protein. Radioligand binding assays are a cornerstone in this phase of research, providing detailed information about the interaction between a ligand and its receptor. researchgate.net For Atagabalin and related gabapentinoids, these assays are used to determine their binding affinity for the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. researchgate.netnih.gov

The principle of a competitive radioligand binding assay involves incubating the receptor preparation (e.g., cell membranes expressing the α2δ subunit) with a fixed concentration of a radiolabeled ligand (e.g., [³H]-gabapentin or [³H]-pregabalin) and varying concentrations of the unlabeled test compound (e.g., Atagabalin). The test compound competes with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the receptor at each concentration of the test compound, a competition curve can be generated. From this curve, the half-maximal inhibitory concentration (IC50) can be determined, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the affinity of the radioligand for the receptor. researchgate.net

The following table provides representative binding affinity data for a related α2δ ligand, Pregabalin, which illustrates the type of data generated from such assays.

| Compound | Subunit | Radioligand | Ki (nM) |

| Pregabalin | α2δ-1 | [³H]-gabapentin | 32 |

| Pregabalin | α2δ-2 | [³H]-gabapentin | 40 |

This table is for illustrative purposes and shows data for a compound structurally and functionally related to Atagabalin HCl.

These quantitative binding data are essential for establishing the potency of new compounds and for understanding their selectivity for different receptor subtypes.

Cell-Based Assays for Biological Activity

While binding assays confirm that a compound interacts with its target, cell-based assays are necessary to determine the functional consequences of this interaction. These assays provide crucial information about a compound's biological activity in a more physiologically relevant context. nih.goveurofinsdiscovery.commoleculardevices.comnih.gov For α2δ ligands like Atagabalin, cell-based assays are used to assess their modulatory effects on the function of voltage-gated calcium channels. nih.gov

A key type of cell-based assay used in this context is the calcium flux assay. nih.goveurofinsdiscovery.commoleculardevices.com These assays measure changes in intracellular calcium concentrations in response to stimuli that activate voltage-gated calcium channels. Cells expressing the α2δ subunit along with the pore-forming α1 subunit of the calcium channel are loaded with a calcium-sensitive fluorescent dye. moleculardevices.com When the channels are opened, calcium flows into the cell, leading to an increase in fluorescence, which can be measured in real-time. The effect of a test compound like Atagabalin can then be assessed by its ability to modulate this calcium influx. A reduction in the fluorescence signal in the presence of the compound would indicate an inhibitory effect on calcium channel function. nih.govmoleculardevices.com

Other cell-based assays that can be employed in the study of Atagabalin include:

Electrophysiology Assays: Techniques like patch-clamping can be used to directly measure the electrical currents flowing through individual ion channels, providing a detailed characterization of a compound's effect on channel gating and conductance.

Neurotransmitter Release Assays: As α2δ ligands are known to modulate neurotransmitter release, assays can be designed to measure the release of specific neurotransmitters (e.g., glutamate) from cultured neurons in the presence of the test compound. nih.gov

Cell Viability and Cytotoxicity Assays: These assays are important to ensure that the observed functional effects of a compound are not due to general cellular toxicity.

The data generated from these cell-based assays are critical for understanding the mechanism of action of Atagabalin and for linking its binding to the α2δ subunit with a functional cellular response.

Computational and in Silico Approaches in Atagabalin Hcl Preclinical Research

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques provide a microscopic view of the interactions between a drug molecule and its biological target. These methods are instrumental in preclinical research to predict binding affinities, understand conformational changes, and guide the synthesis of new compounds.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. In the case of Atagabalin (B1665804) HCl, docking studies are essential to understand its interaction with the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. nih.gov These studies help to identify the key amino acid residues in the binding pocket that are crucial for the ligand's affinity and selectivity.

Recent cryogenic electron microscopy (cryo-EM) structures of the CaV1.2/CaVβ3/CaVα2δ-1 channel have revealed a binding pocket within the CaVα2δ-1 dCache1 domain that completely encapsulates gabapentin (B195806). biorxiv.org This structural information is invaluable for performing accurate molecular docking simulations with Atagabalin HCl to predict its binding mode. Such simulations can elucidate the specific hydrogen bonds, van der Waals interactions, and electrostatic forces that govern the binding of Atagabalin to the α2δ subunit. By comparing the docking scores and interaction patterns of Atagabalin with other gabapentinoids, researchers can gain insights into the structural determinants of their pharmacological activity.

Table 1: Key Amino Acid Residues in the Gabapentinoid Binding Site of the α2δ-1 Subunit

| Residue | Interaction Type |

|---|---|

| Tyr238 | Hydrogen Bond |

| Arg243 | Hydrogen Bond, Electrostatic |

| Trp245 | Hydrogen Bond |

| Tyr452 | Hydrogen Bond |

Note: This table is based on the binding of gabapentin and serves as a predictive model for Atagabalin's interactions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-receptor complex over time. These simulations can reveal the conformational changes that occur upon ligand binding and the stability of the resulting complex. For Atagabalin HCl, MD simulations can be used to study the flexibility of the drug molecule and the binding pocket of the α2δ subunit.

By simulating the behavior of the Atagabalin-α2δ complex in a solvated environment, researchers can assess the stability of the predicted binding pose from docking studies. MD simulations can also identify alternative binding modes and provide insights into the thermodynamics of the binding process. This information is critical for understanding the structure-activity relationships of Atagabalin and its analogs.

Structure-Based and Ligand-Based Drug Design Methodologies

Drug design methodologies can be broadly categorized as either structure-based or ligand-based, depending on whether the three-dimensional structure of the target is known.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For Atagabalin HCl and its analogs, QSAR studies can be employed to predict the binding affinity for the α2δ subunit based on various molecular descriptors.

A QSAR model for gabapentinoid compounds would typically involve calculating a set of descriptors for each molecule, such as electronic, steric, and hydrophobic properties. These descriptors are then correlated with the experimentally determined binding affinities to generate a predictive model. Such a model can be used to virtually screen new, unsynthesized analogs of Atagabalin to prioritize those with the highest predicted activity. Studies on GABA analogues have successfully used 3D molecular descriptors to build QSAR models to explain their inhibitory activity. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Gabapentinoids

| Descriptor Type | Example |

|---|---|

| Electronic | Partial charges, Dipole moment |

| Steric | Molecular volume, Surface area |

| Hydrophobic | LogP, Molar refractivity |

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is another ligand-based technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model for α2δ ligands would define the spatial arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions that are crucial for binding.